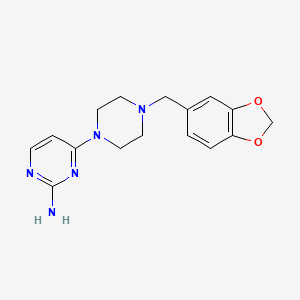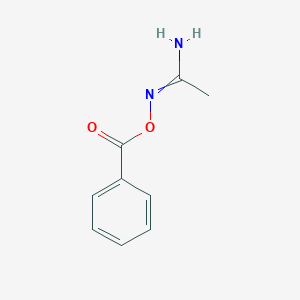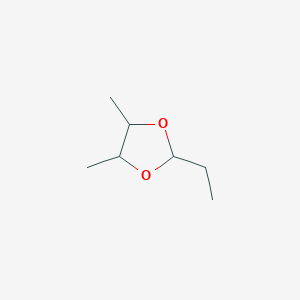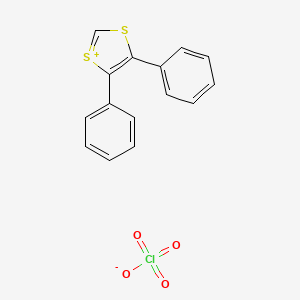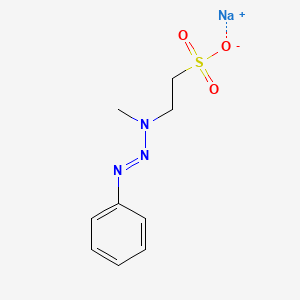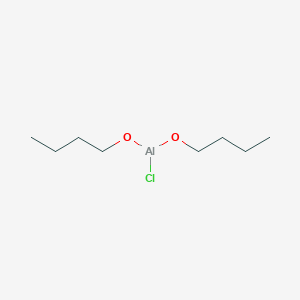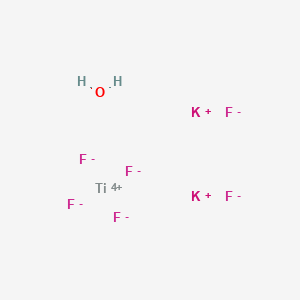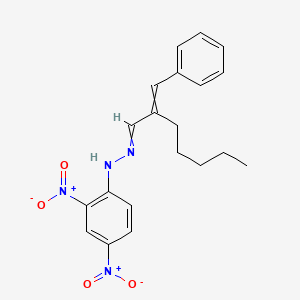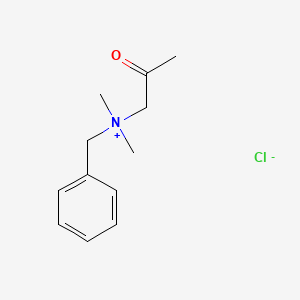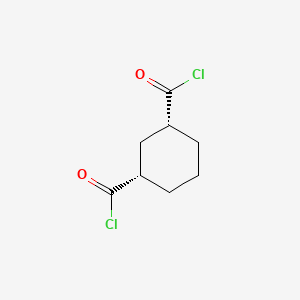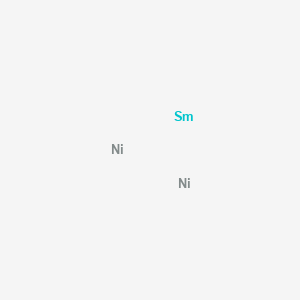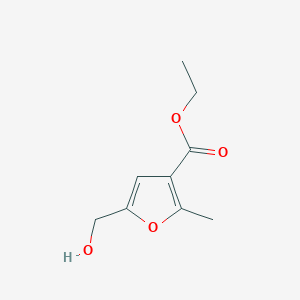
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is an organic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with a carboxylic acid group, a hydroxymethyl group, and a methyl group, with an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Furancarboxylic acid, 5-carboxy-2-methyl-, ethyl ester.
Reduction: 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and resins.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the ester and hydroxymethyl groups can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
- 2,5-Furandicarboxylic acid
- 3-Furancarboxylic acid, methyl ester
Uniqueness
3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is unique due to the presence of both a hydroxymethyl group and an ethyl ester group on the furan ring
Properties
CAS No. |
15341-70-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-3-12-9(11)8-4-7(5-10)13-6(8)2/h4,10H,3,5H2,1-2H3 |
InChI Key |
SPXOPKHVDHJGLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




